molecular formula C6H13BrClN B15227691 (R)-3-(Bromomethyl)piperidine hydrochloride

(R)-3-(Bromomethyl)piperidine hydrochloride

Cat. No.: B15227691
M. Wt: 214.53 g/mol
InChI Key: MPWJVOIHKVBVED-RGMNGODLSA-N
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Description

®-3-(Bromomethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Bromomethyl)piperidine hydrochloride typically involves the bromination of ®-3-methylpiperidine. The reaction is carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction conditions are carefully controlled to ensure the selective bromination of the methyl group at the 3-position of the piperidine ring.

Industrial Production Methods

Industrial production of ®-3-(Bromomethyl)piperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-3-(Bromomethyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding piperidine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

®-3-(Bromomethyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, including potential treatments for neurological disorders and other medical conditions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ®-3-(Bromomethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(Aminomethyl)piperidine hydrochloride
  • ®-3-(Hydroxymethyl)piperidine hydrochloride
  • ®-3-(Chloromethyl)piperidine hydrochloride

Uniqueness

®-3-(Bromomethyl)piperidine hydrochloride is unique due to its bromomethyl group, which imparts distinct reactivity and chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C6H13BrClN

Molecular Weight

214.53 g/mol

IUPAC Name

(3R)-3-(bromomethyl)piperidine;hydrochloride

InChI

InChI=1S/C6H12BrN.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H/t6-;/m0./s1

InChI Key

MPWJVOIHKVBVED-RGMNGODLSA-N

Isomeric SMILES

C1C[C@H](CNC1)CBr.Cl

Canonical SMILES

C1CC(CNC1)CBr.Cl

Origin of Product

United States

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